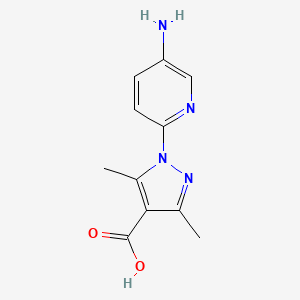

1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-6-10(11(16)17)7(2)15(14-6)9-4-3-8(12)5-13-9/h3-5H,12H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSABHHNKSEXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC=C(C=C2)N)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones.

Coupling of Pyridine and Pyrazole Rings: The final step involves coupling the pyridine and pyrazole rings, which can be achieved through various coupling reactions, such as the Suzuki coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds containing a pyrazole core exhibit notable anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Some derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating strong potential as anticancer agents .

Antiviral Activity

The synthesis of pyrazole derivatives has also been linked to antiviral activities. Studies involving molecular docking simulations suggest that certain pyrazole compounds can effectively interact with viral proteins, making them candidates for antiviral drug development . The structural modifications of the pyrazole core can enhance binding affinity and selectivity towards specific viral targets.

Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory properties. The unique structural features of these compounds allow them to inhibit inflammatory pathways, providing a therapeutic avenue for treating conditions such as arthritis and other inflammatory diseases .

Synthesis Techniques

The synthesis of 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. Various synthetic strategies have been employed to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions which enhance reaction efficiency .

Case Study: Anticancer Activity

In a recent study published in MDPI, researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and tested them against human tumor cell lines such as HeLa and A375. The results indicated that these compounds not only inhibited cell proliferation but also showed selectivity towards cancerous cells over normal cells, highlighting their potential as targeted therapies .

Case Study: Antiviral Drug Development

Another study focused on the interaction of pyrazole derivatives with proteins involved in viral replication. Using molecular docking techniques, the researchers identified key interactions that could be exploited for drug design against viruses such as influenza and HIV. This underscores the versatility of pyrazole-based compounds in therapeutic applications beyond oncology .

Mechanism of Action

The mechanism of action of 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Key Structural Differences

*Calculated based on molecular formula.

Key Observations:

Coordination Chemistry: The target compound’s amino-pyridinyl group provides additional N-donor sites for metal coordination, unlike H2DMCP (only carboxylate O) or chlorophenyl derivatives . This makes it superior for constructing multi-functional metal-organic frameworks (MOFs). In contrast, H2DMPBA (4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid) uses a benzoic acid substituent, favoring linear MOF architectures, whereas the pyridinyl group enables angular connectivity .

Electronic Effects: Electron-withdrawing groups (e.g., -CF₂H in ) increase the carboxylic acid’s acidity (pKa ~2-3) compared to the target compound (pKa ~4-5) .

Biological Activity: The 3-fluoroanilino derivative () shows modified pharmacokinetics due to fluorine’s electronegativity, whereas the amino-pyridinyl group may improve solubility and target binding in drug design .

Biological Activity

1-(5-Amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 955962-76-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, alongside relevant case studies and research findings.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer properties. Specifically, this compound has been studied for its potential to inhibit cancer cell proliferation.

- Mechanism of Action : The compound may function through multiple mechanisms including the inhibition of specific kinases involved in cancer cell signaling pathways.

- Cell Lines Tested : Studies have reported its efficacy against various cancer cell lines including:

Case Study : A study demonstrated that derivatives of pyrazole compounds could inhibit the growth of colorectal and prostate cancer cells in vitro, suggesting that modifications to the structure could enhance efficacy .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Research Findings : In vivo studies indicated that the compound significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

- Efficacy : Preliminary studies have identified it as effective against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Comparative Analysis of Biological Activity

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of kinases | Effective against multiple cancer cell lines |

| Anti-inflammatory | COX enzyme inhibition | Reduces inflammation markers significantly |

| Antimicrobial | Disruption of bacterial cell walls | Effective against both Gram-positive and Gram-negative bacteria |

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step condensation reactions, leveraging pyrazole and pyridine precursors. For example, coupling 5-amino-2-pyridinecarboxylic acid derivatives with substituted pyrazole intermediates under acidic or basic conditions is a common approach . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- XRD : Resolves crystal structure and confirms substituent positions .

- FTIR : Validates carboxylic acid (-COOH) and amine (-NH2) functional groups via peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- NMR : H and C NMR identify methyl groups (δ 2.1–2.5 ppm for CH3) and pyridinyl protons (δ 8.0–8.5 ppm) .

Q. What solubility properties influence experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Adjusting pH (e.g., using ammonium acetate buffer at pH 6.5) enhances aqueous solubility for biological assays .

Q. What safety precautions are required during handling?

Use PPE (gloves, goggles) due to respiratory and skin irritation risks (WGK 3 classification). Store in anhydrous conditions at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data during characterization?

Conflicting NMR signals may arise from tautomerism or rotameric forms. Strategies include:

Q. What strategies mitigate by-product formation during synthesis?

Q. How can stability under varying conditions (pH, temperature) be systematically analyzed?

Q. How can the compound’s potential as a pharmacophore be evaluated in drug development?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., FRET).

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) to prioritize derivatives for synthesis .

- ADMET profiling : Assess metabolic stability (microsomal assays) and membrane permeability (Caco-2 cell models) .

Data Contradiction Analysis

Q. How should conflicting bioactivity data across studies be addressed?

Q. What methods reconcile purity discrepancies between suppliers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.